molecular formula C13H16F3NO B2796762 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol CAS No. 2199868-87-4

2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol

Cat. No.: B2796762
CAS No.: 2199868-87-4
M. Wt: 259.272
InChI Key: RNYOZOQGHAICJB-UHFFFAOYSA-N
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Description

2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol is an organic compound that features a cyclobutanol core with a trifluoromethylated phenyl group and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol typically involves multiple steps:

    Formation of the Cyclobutanol Core: This can be achieved through a cycloaddition reaction, where a suitable diene and dienophile react under thermal or photochemical conditions to form the cyclobutane ring.

    Introduction of the Trifluoromethylated Phenyl Group: This step often involves the use of a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a catalyst to introduce the trifluoromethyl group onto the phenyl ring.

    Attachment of the Methylamino Group: This can be done through a nucleophilic substitution reaction, where a methylamine reacts with a suitable leaving group on the cyclobutanol core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

    Substitution: The trifluoromethylated phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or hydrogenation over a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutanone.

    Reduction: Formation of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive compounds.

    Materials Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It can be used as a probe to study the effects of trifluoromethylation on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The cyclobutanol core can interact with hydrophobic pockets in the target protein, while the methylamino group can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclopentan-1-ol: Similar structure but with a cyclopentanol core.

    2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclohexan-1-ol: Similar structure but with a cyclohexanol core.

    2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclopropan-1-ol: Similar structure but with a cyclopropanol core.

Uniqueness

2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts distinct steric and electronic properties compared to its cyclopentanol and cyclohexanol analogs. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-17(11-6-7-12(11)18)8-9-4-2-3-5-10(9)13(14,15)16/h2-5,11-12,18H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYOZOQGHAICJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1C(F)(F)F)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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